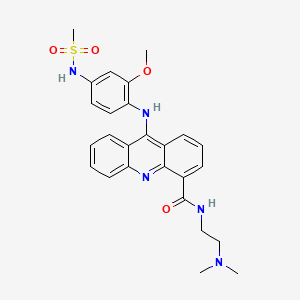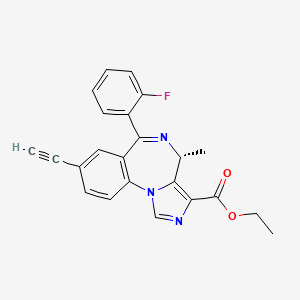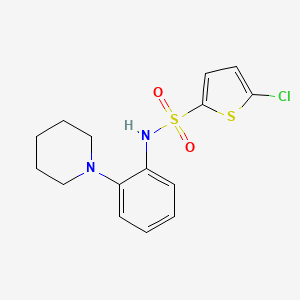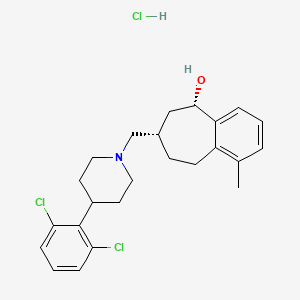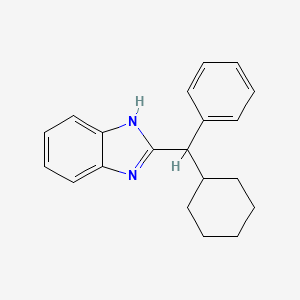![molecular formula C12H11NO6 B1663136 2-[(2-硝基苯基)亚甲基]丙二酸二甲酯 CAS No. 65974-52-9](/img/structure/B1663136.png)
2-[(2-硝基苯基)亚甲基]丙二酸二甲酯
描述
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate, also known as DNP, is a highly potent and toxic compound that has been widely used in scientific research. This compound has been studied for its unique chemical properties and its potential applications in various fields of research.
科学研究应用
合成药物前体和衍生物:
- Tanaka、Yasuo 和 Torii (1989) 证明了 2-(2-硝基苯基)丙烯醛转化为有效的色氨酸前体和有用的吲哚衍生物,突出了该化合物在合成氨基酸前体中的作用 (Tanaka、Yasuo 和 Torii,1989)。
- Oda 等人 (1987) 表明 2-[(2-硝基苯基)亚甲基]丙二酸可以脱硝环化为香豆素,香豆素是一类常用于制药的化合物 (Oda 等,1987)。
新型催化过程的开发:
- Kollár、Consiglio 和 Pino (1987) 探索了其在不饱和酯的不对称氢甲酰化中的应用,揭示了区域选择性和对映选择性催化的潜力 (Kollár、Consiglio 和 Pino,1987)。
材料科学和储能应用:
- Wilmet 等人 (1990) 研究了包括该化合物衍生物在内的多元醇的固相-塑相转变,用于储能应用 (Wilmet 等,1990)。
光谱和结构表征研究:
- Diwaker 等人 (2015) 利用光谱和理论方法合成并表征了相关化合物,有助于理解此类化合物的电子和光学性质 (Diwaker 等,2015)。
化学反应机理研究:
- Jiang 等人 (2015) 对丙二酸二甲酯与 1-硝基丙-1-烯的共轭加成反应提供了理论见解,阐明了反应机理和溶剂化效应 (Jiang 等,2015)。
环境应用:
- Pignatello 和 Sun (1995) 研究了使用相关化合物进行光辅助 Fenton 反应,用于有效的水处理和农药分解 (Pignatello 和 Sun,1995)。
属性
CAS 编号 |
65974-52-9 |
|---|---|
产品名称 |
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
分子式 |
C12H11NO6 |
分子量 |
265.22 g/mol |
IUPAC 名称 |
dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |
InChI 键 |
LKLMASCOTOBEMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
规范 SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
其他 CAS 编号 |
65974-52-9 |
同义词 |
NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

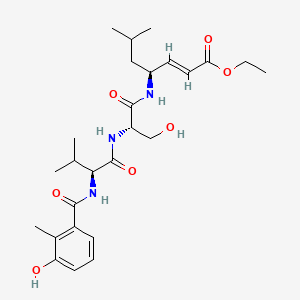
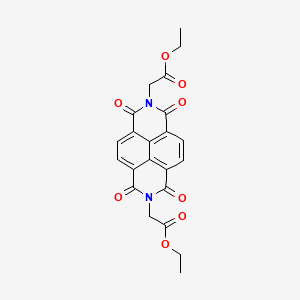
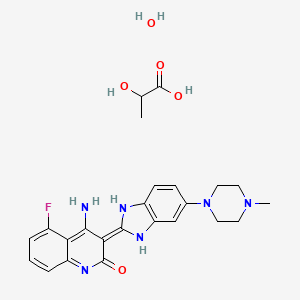
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)
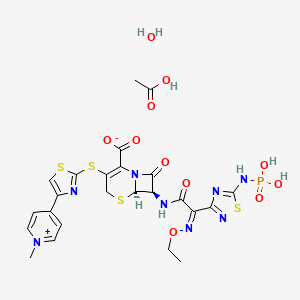
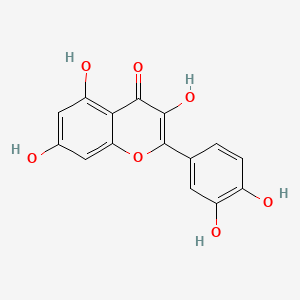
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
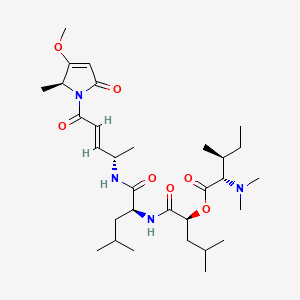
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
